molecular formula C10H13ClIN B6245480 2-(2-iodophenyl)pyrrolidine hydrochloride CAS No. 2408974-07-0

2-(2-iodophenyl)pyrrolidine hydrochloride

Cat. No.: B6245480
CAS No.: 2408974-07-0
M. Wt: 309.6
InChI Key:
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Description

2-(2-iodophenyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iodophenyl)pyrrolidine hydrochloride typically involves the reaction of 2-iodoaniline with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-iodophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the removal of the iodine atom, forming deiodinated derivatives.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like organolithium or Grignard reagents can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Deiodinated pyrrolidine derivatives.

    Substitution: Various substituted phenylpyrrolidine derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-iodophenyl)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-iodophenyl)pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodophenyl group can enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromophenyl)pyrrolidine hydrochloride
  • 2-(2-chlorophenyl)pyrrolidine hydrochloride
  • 2-(2-fluorophenyl)pyrrolidine hydrochloride

Uniqueness

2-(2-iodophenyl)pyrrolidine hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct chemical and pharmacological properties.

Properties

CAS No.

2408974-07-0

Molecular Formula

C10H13ClIN

Molecular Weight

309.6

Purity

95

Origin of Product

United States

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